1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(13)14-17/h1-4,7,17H,5-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDFZWAFSZRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the role of fluorophenyl groups in biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can influence the binding affinity of the compound to biological targets, while the pyrrolidine ring may interact with enzymes or receptors.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Structural Features of Fluorophenyl Derivatives
Critical Analysis and Limitations
- Evidence Gaps : Direct data on the target compound’s synthesis or applications are absent in the provided sources. Comparisons rely on structural analogs.
- Conflicting Trends : Fluorine’s electron-withdrawing effects improve biological activity in chalcones but may reduce solubility in rigid systems (e.g., naphthalenediimides) .
Biological Activity
1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships.
- Molecular Formula : C11H12FNO3
- Molecular Weight : 223.2 g/mol
- CAS Number : 56617-43-7
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antimicrobial activity against Mycobacterium kansasii and M. marinum, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid . The structure–activity relationship analysis suggests that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .
Cytotoxicity
In vitro tests have evaluated the cytotoxic effects of this compound on various cancer cell lines. The antiproliferative effects were assessed using standardized microdilution methods, revealing that modifications to the compound's structure can significantly influence its cytotoxicity. For example, the introduction of specific substituents at strategic positions improved the compound's ability to inhibit cell growth in human monocytic leukemia THP-1 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Case Studies
- Study on Antimycobacterial Activity : A study focused on derivatives of piperazine and their activity against M. kansasii showed that compounds with fluorinated phenyl groups exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The MIC values indicated that structural modifications could lead to significant improvements in efficacy .
- Cytotoxicity Testing : Another investigation into the cytotoxic effects of similar compounds revealed that those with specific substitutions at the 3-position of the pyrrolidine ring showed promising results against various cancer cell lines, particularly in inhibiting proliferation without significant cytotoxicity towards non-cancerous cells .
Q & A
What are the optimal synthetic routes and critical reaction conditions for 1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. Key steps include:
- Intermediate Formation: React 4-fluoroaniline with a pyrrolidinone precursor under acidic conditions (e.g., HCl catalysis) to introduce the fluorophenyl group .
- Hydroxylamine Incorporation: Use hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 60–80°C to form the carboximidamide moiety .
- Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization requires precise control of stoichiometry and reaction time .
How can researchers characterize the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- Spectroscopy:
- NMR: Analyze H and C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at ~175 ppm) .
- IR: Identify characteristic bands (e.g., N–H stretch at ~3300 cm, C=O at ~1680 cm) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 281.09) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .
What experimental design strategies are recommended for optimizing reaction yields?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2 factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. Use software (e.g., JMP) for statistical analysis .
- Quantum Chemical Calculations: Employ density functional theory (DFT) to predict transition states and identify rate-limiting steps. This reduces trial-and-error in condition screening .
- In-line Analytics: Implement techniques like FTIR or HPLC monitoring to track reaction progress in real time .
What biological screening assays are suitable for evaluating its pharmacological potential?
Level: Basic
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Binding Studies: Perform surface plasmon resonance (SPR) to assess affinity for target proteins .
How can structure-activity relationships (SAR) be explored for this compound?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace fluorophenyl with chlorophenyl) and compare bioactivity .
- Computational Docking: Use AutoDock Vina to model interactions with binding pockets (e.g., HDAC or COX-2 enzymes) .
- Pharmacophore Mapping: Generate 3D pharmacophore models to identify critical functional groups (e.g., hydroxylamine as a metal-binding moiety) .
What role do computational methods play in studying its reactivity and stability?
Level: Advanced
Methodological Answer:
- Reaction Path Modeling: Use Gaussian or ORCA to simulate reaction pathways and identify intermediates .
- Degradation Studies: Apply molecular dynamics (MD) simulations to predict hydrolytic stability under physiological pH conditions .
- pK Prediction: Utilize ChemAxon or ACD/Labs to estimate ionization states, guiding solubility optimization .
How should researchers address contradictions in bioactivity data across studies?
Level: Advanced
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple sources and apply hierarchical clustering to identify outliers .
- Assay Standardization: Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and ensure consistent cell passage numbers .
- Epistatic Effects: Investigate off-target interactions via proteome-wide affinity profiling (e.g., thermal shift assays) .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Heat Transfer: Use flow chemistry to manage exothermic reactions and improve mixing efficiency .
- Byproduct Formation: Optimize catalyst recycling (e.g., immobilized Lewis acids) to reduce waste .
- Crystallization Control: Implement anti-solvent addition techniques (e.g., water in DMSO) to enhance crystal purity .
What methodologies are used to assess its stability under storage and physiological conditions?
Level: Basic
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) followed by HPLC analysis .
- Accelerated Stability Testing: Store at 25°C/60% RH and monitor degradation products via LC-MS .
- Plasma Stability: Incubate with human plasma at 37°C and quantify remaining compound using UPLC .
How can advanced catalytic systems improve synthetic efficiency?
Level: Advanced
Methodological Answer:
- Enzyme Mimetics: Use organocatalysts (e.g., proline derivatives) for asymmetric synthesis of chiral intermediates .
- Photoredox Catalysis: Employ iridium complexes (e.g., [Ir(dF(CF)ppy)(dtbbpy)]PF) to drive radical-mediated cyclization steps .
- Continuous Flow Systems: Integrate packed-bed reactors with heterogeneous catalysts (e.g., Pd/C) for tandem reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
